![molecular formula C9H10BrCl2N B2731850 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2229434-27-7](/img/structure/B2731850.png)
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H10BrN . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride, has been a subject of considerable research interest . These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride consists of a tetrahydroisoquinoline core with bromine and chlorine substituents . The exact positions of these substituents can influence the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a solid compound . Its molecular weight is 248.55 . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Chloroquine and Derivatives Research
Chloroquine has been extensively studied for its antimalarial effects and potential repurposing in managing various diseases. Beyond its initial use against malaria, ongoing research has uncovered its biochemical properties, inspiring its application in other infectious and noninfectious diseases. Novel compounds based on the chloroquine scaffold have been explored for their potential therapeutic applications, including anticancer therapies. This repurposing effort focuses on racemic chloroquine, highlighting the need to explore the effects of its enantiomers and other structural analogs to maximize the intrinsic value of 4-aminoquinolines in cancer therapy and other diseases (Njaria et al., 2015).
Tetrahydroisoquinolines in Therapeutics
1,2,3,4-Tetrahydroisoquinoline, a privileged scaffold found in nature, has been studied for various therapeutic activities. Initially recognized for its neurotoxicity, it has also been identified as an endogenous agent preventing Parkinsonism in mammals. The therapeutic applications of tetrahydroisoquinoline derivatives span across cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showcasing their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Broader Applications and Mechanisms
The search for novel applications of chloroquine and hydroxychloroquine in diseases beyond malaria continues. These compounds' broad-spectrum anti-HIV-1 activity, inhibiting various strains in lymphocytic and monocytic cells, suggests potential for repurposing in treating HIV-1 infections. The primary mechanism of HIV-1 inhibition appears to involve post-transcriptional effects on gp120, making these drugs promising candidates for combination therapies in the developing world due to their affordability and novel mechanism of action (Savarino et al., 2001).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride and similar compounds likely involve further exploration of their synthesis, biological activities, and potential applications. Given their structural similarity to various natural products and therapeutic lead compounds, these compounds are of significant interest in the fields of medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLYWUPAVFZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.